molecular formula C10H12N2O3 B8757398 Ethyl 2-acetamidoisonicotinate CAS No. 666861-79-6

Ethyl 2-acetamidoisonicotinate

Cat. No.: B8757398
CAS No.: 666861-79-6
M. Wt: 208.21 g/mol
InChI Key: RLZAWYBQWWWMLM-UHFFFAOYSA-N
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Description

Ethyl 2-acetamidoisonicotinate is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

666861-79-6

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 2-acetamidopyridine-4-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)8-4-5-11-9(6-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,11,12,13)

InChI Key

RLZAWYBQWWWMLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-chloroisonicotinic acid (25.0 g, 0.16 mol) in 65 mL of concentrated ammonium hydroxide was warmed to 205 Celsius in a steel bomb for 72 h. After cooling to 23 C., the solution was acidified to a pH of 1 using 6N HCl and subsequently filtered to remove unreacted starting material. The solution was concentrated to one fourth the original volume (approx 200 mL) in vacuo, and carefully adjusted to a pH of 6 using 1 N NaOH. After storing the cloudy solution at 0 C. for 20 h, the desired 2-aminoisonicotinic acid was filtered off. To a suspension of 2-aminoisonicotinic acid in ethanol (600 mL) was added 47.1 mL of 4 N anhdrous HCl in dioxane. After warming to achieve reflux for 20 h, an additional 47.1 mL of 4 N anhdrous HCl in dioxane was added and the reaction was warmed to reflux for an additional 20 h. Concentration with a stream of nitrogen in the hood was followed by further concentration in vacuo, the remaining solid was diluted with saturated bicarbonate (200 mL), extracted with ethyl acetate (2×200 mL), dried (Na2SO4). After concentration in vacuo, the desired ethyl 2-aminoisonicotinate was obtained. To a solution of ethyl 2-aminoisonicotinic acid in pyridine (45 mL) at 0 C. undr an argon atmosphere was added acetyl chloride dropwise over 5 min. After 2 h at 0 C., the reaction was pored into over ice 300 g, extracted with ethyl acetate (2×300 mL), washed with water (2×100 ml) followed by brine (2×100 mL), and dried (Na2SO4). After concentration in vacuo, the residue was purified by application of flash chromatography (step gradient ethyl acetate:hexane 1:4 then ethyl acetate:hexane 1:1) to afford ethyl 2-acetamidoisonicotinate.
Name
ethyl 2-aminoisonicotinic acid
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Synthesis routes and methods II

Procedure details

Ethyl 2-(4-fluorophenyl)-3-oxo-3-(4-(2-acetamido)-pyridyl))-propionate: A solution of 2-chloroisonicotinic acid (25.0 g, 0.16 mol) in 65 mL of concentrated ammonium hydroxide was warmed to 205 Celsius in a steel bomb for 72 h. After cooling to 23 C, the solution was acidified to a pH of 1 using 6N HCl and subsequently filtered to remove unreacted starting material. The solution was concentrated to one fourth the original volume (approx 200 mL) in vacuo, and carefully adjusted to a pH of 6 using 1 N NaOH. After storing the cloudy solution at 0 C for 20 h, the desired 2-aminoisonicotinic acid was filtered off. To a suspension of 2-aminoisonicotinic acid in ethanol (600 mL) was added 47.1 mL of 4 N anhydrous HCl in dioxane. After warming to achieve reflux for 20 h, an additional 47.1 mL of 4 N anhydrous HCl in dioxane was added and the reaction was warmed to -reflux for an additional 20 h. Concentration with a stream of nitrogen in the hood was followed by further concentration in vacuo, the remaining solid was diluted with saturated bicarbonate (200 mL), extracted with ethyl acetate (2×200 mL), dried (Na2SO4). After concentration in vacuo, the desired ethyl 2-aminoisonicotinate was obtained. To a solution of ethyl 2-aminoisonicotinic acid in pyridine (45 mL) at 0 C under an argon atmosphere was added acetyl chloride dropwise over 5 min. After 2 h at 0 C, the reaction was pored into over ice 300 g, extracted with ethyl acetate (2×300 mL), washed with water (2×100 ml) followed by brine (2×100 mL), and dried (Na2SO4). After concentration in vacuo, the residue was purified by application of flash chromatography (step gradient ethyl acetate: hexane 1:4 then ethyl acetate: hexane 1:1) to afford ethyl 2-acetamidoisonicotinate.
Name
ethyl 2-aminoisonicotinic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

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